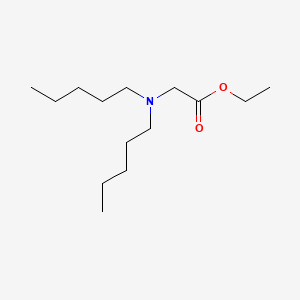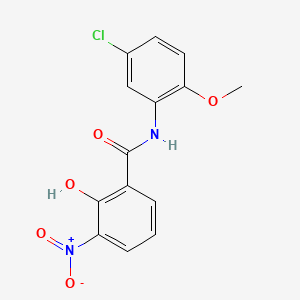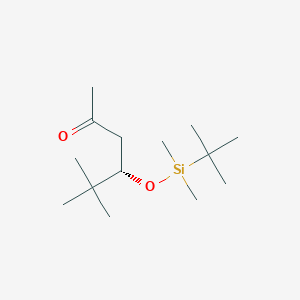
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions, thereby preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve the starting alcohol in anhydrous dichloromethane.
- Add imidazole or triethylamine to the solution.
- Slowly add TBDMS-Cl to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one has several applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted side reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and natural products.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. This bond prevents the hydroxyl group from participating in chemical reactions, thereby allowing selective transformations of other functional groups in the molecule. The TBDMS group can be removed under acidic or basic conditions to regenerate the free hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of hydroxyl groups.
tert-Butyldiphenylsilyl chloride (TBDPS-Cl): Another silyl protecting group with similar properties.
Trimethylsilyl chloride (TMS-Cl): A smaller silyl protecting group used for similar purposes.
Uniqueness
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one is unique due to its specific structure, which provides steric hindrance and stability to the protected hydroxyl group. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial.
Eigenschaften
Molekularformel |
C14H30O2Si |
|---|---|
Molekulargewicht |
258.47 g/mol |
IUPAC-Name |
(4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylhexan-2-one |
InChI |
InChI=1S/C14H30O2Si/c1-11(15)10-12(13(2,3)4)16-17(8,9)14(5,6)7/h12H,10H2,1-9H3/t12-/m0/s1 |
InChI-Schlüssel |
IQLVSRJKYJOMAY-LBPRGKRZSA-N |
Isomerische SMILES |
CC(=O)C[C@@H](C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(=O)CC(C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


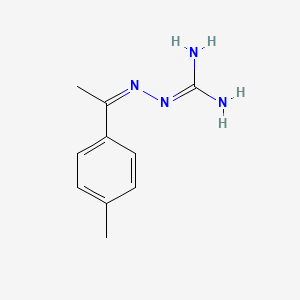
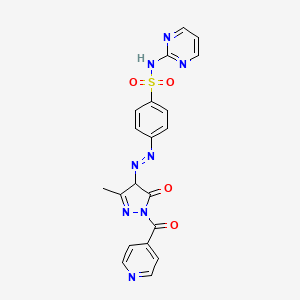
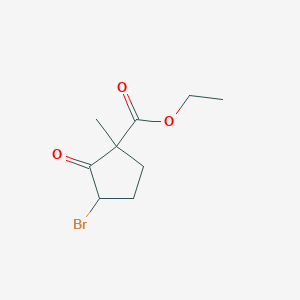
![benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate](/img/structure/B14012718.png)
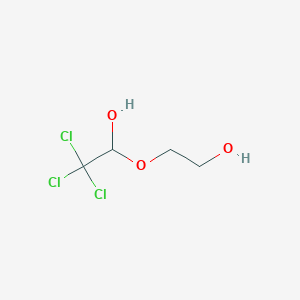

![4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012728.png)
![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
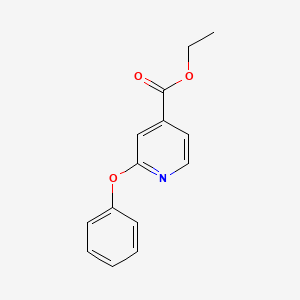
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)


